N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate hydrazides with carbon disulfide and hydrazine hydrate, followed by cyclization with various substituted phenyl isothiocyanates . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the triazolothiadiazine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- N-(4-BROMOPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its potency and selectivity in various applications .
Properties
Molecular Formula |
C19H18ClN5O2S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18ClN5O2S/c1-11-22-23-19-25(11)24-16(12-3-9-15(27-2)10-4-12)17(28-19)18(26)21-14-7-5-13(20)6-8-14/h3-10,16-17,24H,1-2H3,(H,21,26) |
InChI Key |
WRIUPXMBNHBMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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